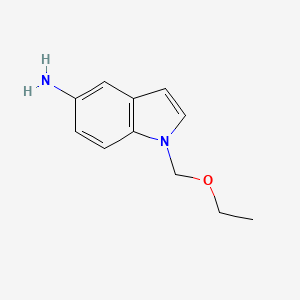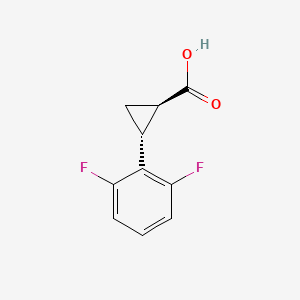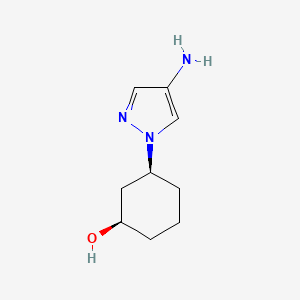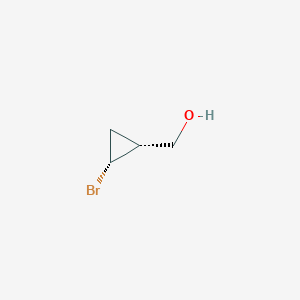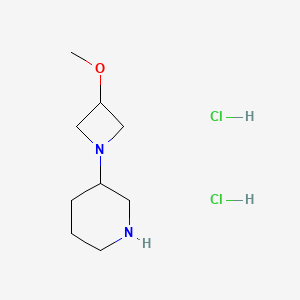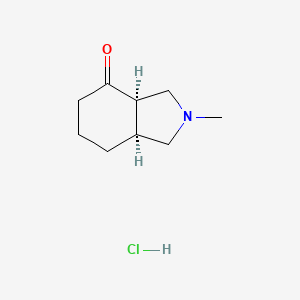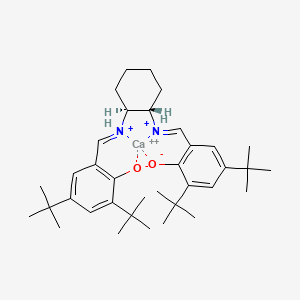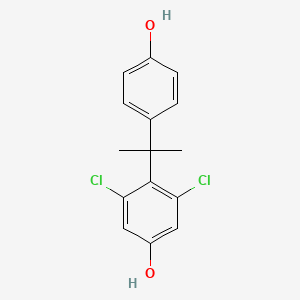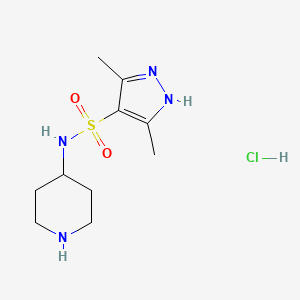
2-(3-Cyanophenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Cyanophenyl)butanoic acid is an organic compound with the molecular formula C11H11NO2 It features a butanoic acid moiety substituted with a 3-cyanophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyanophenyl)butanoic acid typically involves the reaction of 3-cyanobenzaldehyde with a suitable butanoic acid derivative under controlled conditions. One common method is the use of a Grignard reagent, where 3-cyanobenzaldehyde reacts with a butyl magnesium halide, followed by acid hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-(3-Cyanophenyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under specific conditions.
Major Products Formed
Oxidation: Formation of 3-cyanobenzoic acid.
Reduction: Formation of 2-(3-aminophenyl)butanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(3-Cyanophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 2-(3-Cyanophenyl)butanoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
類似化合物との比較
Similar Compounds
- 3-(4-Cyanophenyl)acrylic acid
- 2-Cyanophenylboronic acid
- 3-Cyanobenzoic acid
Uniqueness
2-(3-Cyanophenyl)butanoic acid is unique due to its specific substitution pattern and the presence of both a nitrile and a carboxylic acid group
特性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
2-(3-cyanophenyl)butanoic acid |
InChI |
InChI=1S/C11H11NO2/c1-2-10(11(13)14)9-5-3-4-8(6-9)7-12/h3-6,10H,2H2,1H3,(H,13,14) |
InChIキー |
PMWZJYCQJVUKOS-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC(=C1)C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13342781.png)


